BPDA2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

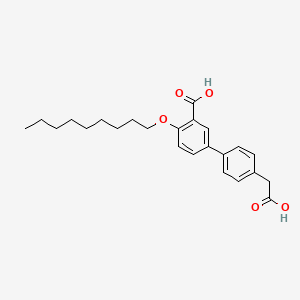

C24H30O5 |

|---|---|

分子量 |

398.5 g/mol |

IUPAC名 |

5-[4-(carboxymethyl)phenyl]-2-nonoxybenzoic acid |

InChI |

InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-15-29-22-14-13-20(17-21(22)24(27)28)19-11-9-18(10-12-19)16-23(25)26/h9-14,17H,2-8,15-16H2,1H3,(H,25,26)(H,27,28) |

InChIキー |

ZNUFCVFEZWEKRQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biphenyltetracarboxylic Dianhydrides (BPDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of Biphenyltetracarboxylic Dianhydrides (BPDA). While primarily utilized in materials science, this document furnishes the detailed technical information requisite for a thorough understanding of this class of molecules.

Disclaimer: The user-specified "BPDA2" is not a recognized chemical nomenclature. This guide focuses on the two primary isomers of BPDA: the symmetric (s-BPDA) and asymmetric (a-BPDA) forms. Current scientific literature does not indicate a direct application of BPDA in drug development or defined roles in biological signaling pathways. The primary application of these compounds is in the synthesis of high-performance polyimides.

Chemical Structure and Properties

Biphenyltetracarboxylic dianhydride (BPDA) is an aromatic compound with the chemical formula C₁₆H₆O₆.[1][2][3] It exists as two main isomers, which are distinguished by the substitution pattern of the anhydride groups on the biphenyl backbone.

-

s-BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride): This is the symmetric isomer and is the most commonly used form of BPDA.[4]

-

a-BPDA (2,3,3',4'-Biphenyltetracarboxylic dianhydride): This is the asymmetric isomer.[5]

The chemical structures of these isomers are presented below:

s-BPDA Structure:

a-BPDA Structure:

The key physicochemical properties of s-BPDA and a-BPDA are summarized in the table below for easy comparison.

| Property | s-BPDA (3,3',4,4'-) | a-BPDA (2,3,3',4'-) |

| CAS Number | 2420-87-3[6] | 36978-41-3[5] |

| Molecular Formula | C₁₆H₆O₆[1][2][3][6] | C₁₆H₆O₆[5] |

| Molecular Weight | 294.22 g/mol [3][6] | 294.22 g/mol [5] |

| Appearance | White to light yellow powder[7] | White to almost white powder to crystal[8] |

| Melting Point | 299-305 °C[3][5][9][10] | 199 °C[8] |

| Boiling Point | 614.9 ± 48.0 °C (Predicted)[9][10] | 609.3 ± 48.0 °C (Predicted)[8] |

| Solubility | Soluble in most organic solvents; insoluble in water.[4] Almost transparent in hot DMF.[9][10] | |

| Density | 1.625 ± 0.06 g/cm³ (Predicted)[9][10] | 1.625 ± 0.06 g/cm³ (Predicted)[8] |

Experimental Protocols

Detailed methodologies for the synthesis of BPDA isomers and their subsequent polymerization are crucial for their application.

Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA)

This protocol describes a high-yield, environmentally friendly method for synthesizing s-BPDA.[1]

Materials:

-

4-chlorophthalic anhydride

-

Sodium hydroxide (NaOH)

-

Distilled water

-

10 wt% Palladium on carbon (Pd/C) catalyst

-

Composite reducing agent (e.g., β-cyclodextrin/serine/xylitol)

-

Nitrogen gas (N₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized cold water

Procedure:

-

To a four-neck flask equipped with a thermometer, stirrer, gas inlet, and reflux condenser, add 400.0 g of distilled water and 27 g of sodium hydroxide. Stir until the NaOH is dissolved.

-

Add 50 g of 4-chlorophthalic anhydride to the solution and stir at room temperature for 1 hour.

-

Add 0.3 g of 10 wt% Pd/C catalyst and 20 g of the composite reducing agent.

-

Bubble nitrogen gas through the mixture for 30 minutes.

-

Heat the reaction mixture to 95 °C under a nitrogen atmosphere and maintain for 10 hours.

-

Cool the reaction to room temperature and filter to recover the Pd/C catalyst.

-

To the filtrate, add 20% concentrated hydrochloric acid dropwise to adjust the pH to 3, which will cause a white precipitate to form.

-

Heat the mixture to boiling under a nitrogen atmosphere and reflux for 4 hours.

-

Cool the mixture to room temperature, then further cool to -5 °C for 5 hours.

-

Filter the precipitate and wash the filter cake four times with deionized cold water.

-

Dry the product at 120 °C, then heat to 200 °C for 4 hours for dehydration to yield the final 3,3',4,4'-biphenyltetracarboxylic dianhydride product.

Synthesis of 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (a-BPDA)

This protocol outlines the synthesis of a-BPDA via dehalogenative coupling.[9]

Materials:

-

Dimethyl 4-chlorophthalate (4-DMCP)

-

Dimethyl 3-chlorophthalate (3-DMCP)

-

(Ph₃P)₂NiCl₂ catalyst

-

Acetic anhydride

Procedure:

-

Perform a dehalogenative coupling of dimethyl 4-chlorophthalate and dimethyl 3-chlorophthalate catalyzed by (Ph₃P)₂NiCl₂ to form the tetra-ester.

-

Hydrolyze the resulting tetra-ester to form 2,3,3',4'-biphenyltetracarboxylic acid.

-

To 116 g of the 2,3,3',4'-biphenyltetracarboxylic acid, add 400 ml of acetic anhydride.

-

Heat the mixture under reflux for 4 hours.[11]

-

Cool the mixture and allow it to stand for crystallization.

-

Filter the crystals to obtain 2,3,3',4'-biphenyltetracarboxylic dianhydride.

General Protocol for Polyimide Film Synthesis from BPDA

This protocol describes the common two-step method for preparing polyimide films from BPDA and an aromatic diamine.[10][12]

Materials:

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

Aromatic diamine (e.g., p-phenylenediamine (p-PDA) or 4,4'-oxydianiline (ODA))

-

N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) as a solvent

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine in the solvent.

-

Gradually add an equimolar amount of BPDA to the solution while stirring.

-

Continue stirring at a low temperature for approximately 5 hours to form a viscous poly(amic acid) (PAA) solution.[10]

-

-

Imidization:

-

Coat the PAA solution onto a glass plate.

-

Perform a thermal imidization by heating the coated plate in a furnace. A typical heating program is from room temperature to 300 °C in stages (e.g., hold at 100 °C, 200 °C, and 300 °C for 1 hour each).[12] This process converts the poly(amic acid) to polyimide.

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of s-BPDA and the general two-step polyimide synthesis.

References

- 1. High-yield green and safe synthesis method of 3, 3', 4, 4'-biphenyltetracarboxylic dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 2. BPDA - Wikipedia [en.wikipedia.org]

- 3. 3,3 ,4,4 -Biphenyltetracarboxylic dianhydride 97 2420-87-3 [sigmaaldrich.com]

- 4. Three Preparation Methods to Make BPDA_Haili Evergreen New Materials|Electronic Chemicals|BPDA [chinahlchem.com]

- 5. ossila.com [ossila.com]

- 6. CN119798196A - Synthesis method of 2,3,3',4'-biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]

- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Function of PHLDA2 in Cancer Cells: An In-depth Technical Guide

Note to the reader: The initial query for "BPDA2" did not yield specific results for a protein with that designation involved in cancer. Based on the similarity of the acronym and the context of the query, this technical guide focuses on Pleckstrin homology-like domain, family A, member 2 (PHLDA2) , a protein with a well-documented, albeit complex, role in cancer biology.

Introduction to PHLDA2

Pleckstrin homology-like domain, family A, member 2 (PHLDA2), also known as TSSC3 or IPL, is an imprinted gene located on human chromosome 11p15.5.[1][2] This region is a known tumor suppressor locus, and alterations within it are associated with various cancers, including breast, lung, ovarian, and colorectal cancers.[2] PHLDA2 is a critical player in cancer biology, exhibiting a dual role as both a tumor suppressor and an oncogene, depending on the cellular context and cancer type.[1] Its function is intricately linked to fundamental cellular processes such as apoptosis, autophagy, ferroptosis, and cell proliferation.[1]

Core Functions of PHLDA2 in Cancer Cells

PHLDA2's role in tumorigenesis is multifaceted, influencing cell survival, proliferation, and metastasis through various mechanisms.

Regulation of Apoptosis and Autophagy

PHLDA2 has been shown to modulate both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process). Its effect, however, is highly context-dependent:

-

Pro-apoptotic and Pro-autophagic Roles: In several cancer types, such as glioma and endometrial cancer, downregulation of PHLDA2 promotes both apoptosis and autophagy.[3][4][5] In glioma cells, silencing PHLDA2 leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] Simultaneously, it enhances autophagy by increasing the levels of LC3 and Beclin1 while reducing p62.[3][4] Similarly, in colorectal cancer (CRC), knockdown of PHLDA2 promotes apoptosis, partly by activating autophagy.[6][7]

-

Anti-apoptotic and Pro-survival Roles: Conversely, in some contexts, high expression of PHLDA2 is associated with reduced apoptosis and increased cell survival.[1] For instance, in gastric cancer, hepatocyte growth factor (HGF) upregulates PHLDA2, which is associated with the inhibition of apoptosis.[1]

Modulation of Cell Proliferation, Migration, and Invasion

PHLDA2 significantly impacts the proliferative and metastatic potential of cancer cells:

-

Inhibition of Proliferation and Metastasis: In osteosarcoma, PHLDA2 acts as a tumor suppressor by inhibiting tumor growth and metastasis.[6] Low expression of PHLDA2 in some cancers can inhibit tumor cell proliferation, invasion, and migration.[1]

-

Promotion of Proliferation and Metastasis: In contrast, high levels of PHLDA2 are linked to tumor progression in malignancies like colorectal cancer.[6][7] Knockdown of PHLDA2 in CRC cells inhibits proliferation, migration, and invasion.[6][8] In breast cancer, increased PHLDA2 expression is associated with a poor prognosis and promotes metastasis by inducing vascular permeability.[9] siRNA-mediated knockdown of PHLDA2 in triple-negative breast cancer cell lines significantly reduces cell invasion and proliferation.[1]

Signaling Pathways Involving PHLDA2

The diverse functions of PHLDA2 are mediated through its interaction with and modulation of key intracellular signaling pathways, most notably the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. PHLDA2 directly influences this pathway:

-

Inhibition of AKT Activation: PHLDA2, through its Pleckstrin homology (PH) domain, can compete with AKT for binding to membrane phospholipids (PIP2 and PIP3).[1][10] This competition prevents the translocation of AKT to the cell membrane, which is a crucial step for its activation.[1][10] By inhibiting AKT phosphorylation and activation, PHLDA2 can suppress downstream signaling.[10]

-

Downstream Effects: Inactivation of the PI3K/AKT/mTOR pathway by PHLDA2 can lead to the inhibition of tumor growth and metastasis, as seen in osteosarcoma.[6] In colorectal cancer, downregulation of PHLDA2 inhibits PI3K, which in turn promotes autophagy via the PI3K/AKT/mTOR pathway and suppresses epithelial-mesenchymal transition (EMT) through the PI3K/AKT/GSK-3β pathway.[6][7] In glioma cells, downregulation of PHLDA2 promotes apoptosis and autophagy by inactivating AKT/mTOR signaling.[3][4]

Caption: PHLDA2 modulates the PI3K/AKT/mTOR signaling pathway.

Quantitative Data on PHLDA2 in Cancer

The expression level of PHLDA2 often correlates with clinical parameters and patient outcomes in various cancers.

| Cancer Type | PHLDA2 Expression | Association with Clinical Parameters | Impact on Survival | Reference |

| Colorectal Cancer | Upregulated | Associated with tumor-node-metastasis (TNM) stage, differentiation, and lymph node metastasis. | High expression associated with worse overall survival. | [1][8] |

| Breast Cancer | High in some subtypes | High expression in triple-negative breast cancer. | High expression associated with reduced recurrence-free survival. | [1] |

| Glioma | Upregulated | [3][4] | ||

| Pancreatic Cancer | High expression | High mRNA expression associated with poor overall survival. | [1] | |

| Lung Cancer | Correlates with AKT activation | Expression is induced by oncogenic EGFR/ErbB2 signaling. | High mRNA expression is associated with better overall survival in some contexts. | [1][10] |

| Osteosarcoma | Downregulated | Acts as a tumor suppressor. | [6] | |

| Endometrial Cancer | Significantly elevated | [5] |

Experimental Protocols for Studying PHLDA2

Investigating the function of PHLDA2 in cancer cells involves a range of standard molecular and cellular biology techniques.

General Experimental Workflow

A typical workflow to elucidate the function of PHLDA2 in a specific cancer type is outlined below.

Caption: A typical experimental workflow for investigating PHLDA2 function.

Detailed Methodologies

1. siRNA-Mediated Knockdown of PHLDA2

-

Objective: To specifically reduce the expression of PHLDA2 in cancer cell lines to study the functional consequences.

-

Protocol:

-

Culture target cancer cells (e.g., HCT116, SW480, or glioma cell lines) to 60-70% confluency in 6-well plates.[3][6]

-

Prepare siRNA complexes by diluting PHLDA2-specific siRNA or a negative control siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Incubate the mixture at room temperature to allow complexes to form.

-

Add the siRNA complexes to the cells and incubate for 24-48 hours.

-

Harvest the cells to assess knockdown efficiency by qRT-PCR and Western blotting and for use in subsequent functional assays.[5]

-

2. Western Blot Analysis

-

Objective: To detect and quantify the protein levels of PHLDA2 and key signaling molecules (e.g., AKT, p-AKT, mTOR, Bax, Bcl-2, LC3, p62).

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

-

3. Cell Proliferation Assay (CCK-8)

-

Objective: To measure the effect of PHLDA2 modulation on cell viability and proliferation.

-

Protocol:

-

Seed cells (e.g., 2 x 10³ cells/well) into 96-well plates after transfection with siRNA.

-

At specified time points (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

-

4. Transwell Invasion Assay

-

Objective: To assess the impact of PHLDA2 on the invasive capacity of cancer cells.

-

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Resuspend siRNA-transfected cells in serum-free medium and seed them into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow cells to invade through the Matrigel and membrane.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invaded cells on the bottom of the membrane with crystal violet.

-

Count the stained cells under a microscope in several random fields to quantify invasion.[6]

-

5. In Vivo Xenograft Model

-

Objective: To validate the in vitro findings on PHLDA2's role in tumor growth in a living organism.

-

Protocol:

-

stably transfected with shRNA targeting PHLDA2 or a control vector are prepared.[6]

-

Inject a suspension of these cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[6]

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

After a predetermined period, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[6][8]

-

Conclusion

PHLDA2 is a critical and complex regulator of cancer cell biology. Its context-dependent function as either an oncogene or a tumor suppressor is largely dictated by the specific cancer type and the underlying molecular landscape. The primary mechanism of its action involves the modulation of the PI3K/AKT/mTOR signaling pathway, thereby influencing fundamental cellular processes like apoptosis, autophagy, and cell proliferation. The significant correlation between PHLDA2 expression and clinical outcomes in various cancers underscores its potential as both a prognostic biomarker and a therapeutic target. Further research into the precise regulatory mechanisms governing PHLDA2 expression and function will be crucial for the development of targeted cancer therapies.

References

- 1. PHLDA2 in cancer: From molecular mechanisms to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHLDA2 - Wikipedia [en.wikipedia.org]

- 3. Knockdown of PHLDA2 promotes apoptosis and autophagy of glioma cells through the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Downregulation of PHLDA2 promotes apoptosis and autophagy in endometrial cancer cells while inhibiting their proliferation and metastasis [ejgo.net]

- 6. PHLDA2 regulates EMT and autophagy in colorectal cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHLDA2 regulates EMT and autophagy in colorectal cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and clinical significance of the imprinted gene PHLDA2 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lawsonlab.org [lawsonlab.org]

- 10. PHLDA2 is a key oncogene-induced negative feedback inhibitor of EGFR/ErbB2 signaling via interference with AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of BPDA2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPDA2 is a potent and highly selective, competitive, active-site inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades initiated by receptor tyrosine kinases (RTKs), integrins, and cytokine receptors. It plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the active site of SHP2. This action prevents the dephosphorylation of SHP2's downstream substrates, thereby modulating key signaling pathways that are often hyperactivated in cancer. The primary consequence of SHP2 inhibition by this compound is the downregulation of mitogenic and cell survival signaling.[1]

Quantitative Analysis of this compound Activity and Downstream Effects

Quantitative data is essential for understanding the potency and efficacy of a signaling pathway inhibitor. The following tables summarize the key quantitative parameters of this compound and the downstream effects of SHP2 inhibition.

Table 1: Inhibitory Potency of this compound

| Target | IC50 |

| SHP2 | 92.0 nM |

| SHP1 | 33.39 µM |

| PTP1B | 40.71 µM |

Data sourced from MedchemExpress and a 2023 study in the European Journal of Medicinal Chemistry.[1]

Table 2: Representative Quantitative Phosphoproteomic Changes Following SHP2 Inhibition by SHP099 *

| Protein | Phosphorylation Site | Fold Change (SHP099 vs. DMSO) | Function |

| MPZL1 | Y241 | -3.5 | Cell adhesion, migration |

| MPZL1 | Y263 | -4.0 | Cell adhesion, migration |

| GAB1 | Y627 | -2.8 | Adaptor protein in RTK signaling |

| GAB1 | Y659 | -2.5 | Adaptor protein in RTK signaling |

| PTPN11 (SHP2) | Y542 | -2.1 | Autophosphorylation site |

| PTPN11 (SHP2) | Y580 | -1.9 | Autophosphorylation site |

| EGFR | Y1172 | -1.8 | Receptor tyrosine kinase |

| EGFR | Y1197 | -1.7 | Receptor tyrosine kinase |

| ERK1/2 (MAPK1/3) | T202/Y204 | Significantly Decreased | Proliferation, differentiation |

| Akt | S473 | Significantly Decreased | Survival, proliferation |

*Disclaimer: This table presents representative quantitative phosphoproteomic data from a study on the SHP2 inhibitor SHP099 in MDA-MB-468 breast cancer cells, as specific quantitative proteomic data for this compound is not currently available in the public domain. This data is intended to illustrate the expected downstream effects of SHP2 inhibition.[2][3]

Core Downstream Signaling Pathways Modulated by this compound

This compound, through its inhibition of SHP2, primarily impacts the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, both of which are crucial for cell proliferation and survival.

RAS-RAF-MEK-ERK (MAPK) Pathway

SHP2 is a critical positive regulator of the RAS/MAPK pathway. Upon growth factor stimulation of RTKs, SHP2 is recruited to phosphorylated docking proteins like Grb2-associated binder 1 (Gab1). Activated SHP2 dephosphorylates specific residues on these docking proteins, leading to the sustained activation of RAS and the downstream kinase cascade (RAF-MEK-ERK). By inhibiting SHP2, this compound prevents this dephosphorylation event, leading to the attenuation of ERK1/2 phosphorylation and subsequent downregulation of genes involved in cell proliferation.[2][4]

PI3K-AKT Pathway

The PI3K-AKT signaling pathway is another critical axis for cell survival and proliferation that is modulated by SHP2. SHP2 can influence this pathway through its interaction with docking proteins like Gab1, which also recruits the p85 subunit of PI3K. While the precise role of SHP2 in regulating the PI3K-AKT pathway is context-dependent, inhibition of SHP2 by this compound has been shown to decrease the basal activation of AKT in breast cancer cells.[1][4] This suggests that in certain cellular contexts, SHP2 activity is required for the full activation of the PI3K-AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the changes in the phosphorylation status of key signaling proteins like AKT and ERK1/2 upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., MDA-MB-468) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle control.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of this compound on this process.

Methodology:

-

Prepare Agar Layers: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.

-

Cell Suspension: Harvest breast cancer cells and resuspend them in a top layer of 0.3% agar in culture medium containing various concentrations of this compound or DMSO.

-

Plating: Carefully layer the cell-containing top agar onto the solidified base agar.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium containing this compound or DMSO every 3-4 days.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heat Shock: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble SHP2 remaining in the supernatant at each temperature by Western blotting or other protein detection methods.

-

Melt Curve Generation: Plot the amount of soluble SHP2 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Implications for Drug Development

The potent and selective inhibition of SHP2 by this compound presents a promising therapeutic strategy for cancers that are dependent on hyperactivated RTK signaling. The downstream effects of this compound, particularly the suppression of the MAPK and PI3K-AKT pathways, can lead to reduced tumor cell proliferation and survival. The data and methodologies presented in this guide provide a framework for the preclinical evaluation of this compound and other SHP2 inhibitors. For drug development professionals, understanding the intricate downstream signaling consequences of SHP2 inhibition is crucial for identifying responsive patient populations, designing effective combination therapies, and developing pharmacodynamic biomarkers to monitor treatment efficacy in clinical settings. Further research, including comprehensive proteomic and transcriptomic analyses of this compound-treated cells, will undoubtedly provide deeper insights into its mechanism of action and facilitate its clinical translation.

References

- 1. Alterations in the phosphoproteomic profile of cells expressing a non-functional form of the SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

BPDA2: A Selective Inhibitor of Protein Tyrosine Phosphatase SHP2

An In-depth Technical Guide on the Selectivity Profile, Mechanism of Action, and Cellular Effects of BPDA2

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP2 in various disease contexts, particularly in cancer.

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes, including cell growth, differentiation, proliferation, and survival. SHP2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a predominantly positive role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Its aberrant activation is implicated in the pathogenesis of several human diseases, most notably in various forms of cancer where it acts as a bona fide oncogene.[3] Consequently, the development of selective SHP2 inhibitors has become a significant focus of modern drug discovery.

This compound has emerged as a highly selective and competitive active-site inhibitor of SHP2.[3] This guide details its inhibitory potency and selectivity against other PTPs, the methodologies used to determine these parameters, and its impact on key cellular signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound against SHP2 and other protein tyrosine phosphatases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent and selective inhibition of SHP2.

| Phosphatase | Substrate | IC50 | Fold Selectivity vs. SHP2 (DiFMUP) | Reference |

| SHP2 | DiFMUP | 92 nM | - | [3] |

| SHP2 | pNPP | 47 nM | - | [3] |

| SHP1 | DiFMUP | 33.9 µM | > 369-fold | [3] |

| PTP1B | DiFMUP | > 40 µM | > 442-fold | [3] |

Table 1: In vitro inhibitory potency and selectivity of this compound against various protein tyrosine phosphatases. DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) and pNPP (p-Nitrophenyl Phosphate) are commonly used substrates in phosphatase assays.

Experimental Protocols

The determination of the IC50 values for this compound was achieved through a series of well-defined biochemical assays. The general methodology is outlined below.

In Vitro Phosphatase Activity Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a given PTP.

Materials:

-

Purified recombinant PTP enzyme (e.g., SHP2, SHP1, PTP1B)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA)

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP)

-

Microplate reader (fluorescence or absorbance)

-

384-well microplates

Procedure:

-

A solution of the purified PTP enzyme is prepared in the assay buffer.

-

Serial dilutions of this compound are made from the stock solution.

-

The PTP enzyme solution is pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) in the wells of a microplate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., DiFMUP).

-

The dephosphorylation of the substrate by the PTP enzyme results in a fluorescent (for DiFMUP) or colorimetric (for pNPP) signal, which is monitored over time using a microplate reader.

-

The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

-

The percentage of inhibition for each this compound concentration is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Below is a graphical representation of the experimental workflow for determining PTP inhibition.

Caption: Workflow for the in vitro PTP inhibition assay.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor by binding to the active site of SHP2. In a cellular context, SHP2 is a critical signaling node downstream of various RTKs, such as EGFR and HER2. Upon ligand binding and autophosphorylation of the receptor, phosphorylated tyrosine residues serve as docking sites for adaptor proteins like Grb2, which in turn recruit SHP2. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream pro-survival and proliferative signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[2]

By inhibiting the catalytic activity of SHP2, this compound effectively blocks these downstream signaling events. This has been demonstrated by the concentration-dependent decrease in the phosphorylation of ERK1/2 and Akt in cancer cells treated with this compound.[3] The suppression of these pathways ultimately leads to reduced cell proliferation, anchorage-independent growth, and other cancer-related phenotypes.[3]

The signaling pathway illustrating the role of SHP2 and the inhibitory action of this compound is depicted below.

Caption: SHP2 signaling pathway and the inhibitory effect of this compound.

Conclusion

This compound is a potent and highly selective active-site inhibitor of SHP2. Its ability to effectively suppress SHP2-mediated signaling pathways, such as the MAPK and PI3K-Akt cascades, underscores its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics targeting SHP2-driven diseases. The data and methodologies presented in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this compound.

References

The Discovery and Synthesis of BPDA2: A Potent and Selective SHP2 Inhibitor for Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-ERK and PI3K-AKT pathways downstream of receptor tyrosine kinases (RTKs) makes it a compelling target for cancer therapy. This technical guide details the discovery, synthesis, and characterization of BPDA2, a highly selective and competitive active-site inhibitor of SHP2. We provide a comprehensive overview of the in silico design, screening workflow, and detailed experimental protocols for the characterization of this promising anti-cancer agent. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various growth factors and cytokines.[1] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its protein tyrosine phosphatase (PTP) domain, leading to autoinhibition.[2] Upon activation by phosphotyrosine-containing signaling partners, a conformational change relieves this autoinhibition, allowing SHP2 to dephosphorylate its substrates and positively modulate key oncogenic pathways, including the RAS/MAPK and PI3K/AKT signaling cascades.[3][4] Given its central role in driving cellular proliferation and survival in various cancers, particularly those with mutations in the RAS pathway or amplification of RTKs, the development of potent and selective SHP2 inhibitors is a major focus in oncology drug discovery.[5]

This compound was identified as a potent and selective active-site inhibitor of SHP2, demonstrating significant promise in preclinical studies.[5] This guide provides a detailed account of the scientific journey, from the initial discovery efforts to the comprehensive characterization of its biological activity.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was the result of a rational, structure-based drug design strategy aimed at improving the potency and selectivity of a parent compound, CNBDA.[5] The workflow involved a multi-step in silico and experimental screening process to identify novel active-site inhibitors of SHP2.

In Silico Modeling and Virtual Screening

The discovery process began with the creation of a pharmacophore model based on the known binding modes of active-site SHP2 inhibitors.[6] This model defined the key chemical features required for high-affinity binding to the catalytic site of SHP2. A large compound library was then computationally screened against this pharmacophore model.[4] Hits from the initial screen were then subjected to molecular docking simulations to predict their binding affinity and orientation within the SHP2 active site.[7] Compounds with the most favorable predicted binding energies and interactions with key active site residues were prioritized for synthesis and in vitro testing.[8]

Synthesis of this compound

While the specific, multi-step synthesis protocol for this compound has not been publicly disclosed, it is described as a derivative of N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.[5] The general synthesis of such compounds typically involves the amidation of a carboxylic acid derivative with an appropriate amine. A plausible synthetic route would involve the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with 3-bromoaniline.

A general procedure for the synthesis of similar 1,4-benzodioxane-6-carboxylic acid amide analogs starts with gallic acid, which undergoes esterification followed by reaction with 1,2-dibromoethane to form the 1,4-benzodioxane ring system.[9] Subsequent hydrolysis of the ester to the carboxylic acid, conversion to the acid chloride, and finally reaction with a substituted aniline would yield the desired amide.[9]

In Vitro Characterization of this compound

Potency and Selectivity

This compound was characterized as a potent and highly selective inhibitor of SHP2. Its inhibitory activity was determined against SHP2 and the closely related phosphatases SHP1 and PTP1B. The half-maximal inhibitory concentration (IC50) values were determined using a fluorogenic phosphatase substrate.

| Target | IC50 (nM) | Selectivity vs. SHP2 |

| SHP2 | 92.0 | - |

| SHP1 | 33,390 | >360-fold |

| PTP1B | 40,710 | >440-fold |

| Table 1: In vitro potency and selectivity of this compound. Data from[5]. |

Enzyme kinetic studies revealed that this compound is a competitive inhibitor of SHP2, indicating that it binds to the active site of the enzyme.[5]

Cellular Target Engagement

To confirm that this compound engages with SHP2 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[1] This assay measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. The results of the CETSA confirmed that this compound binds to and stabilizes wild-type SHP2 in cells.[5]

Cellular Activity of this compound in Breast Cancer Models

The anti-cancer effects of this compound were evaluated in breast cancer cell lines, focusing on its impact on key oncogenic signaling pathways and cancer cell phenotypes.

Inhibition of Downstream Signaling

This compound treatment led to a dose-dependent decrease in the phosphorylation of Akt and ERK1/2, two key downstream effectors of the PI3K and RAS signaling pathways, respectively. This demonstrates that this compound effectively blocks SHP2-mediated signal transduction in cancer cells.

Suppression of Cancer Cell Phenotypes

This compound was shown to suppress key malignant phenotypes in breast cancer cells in a concentration-dependent manner.

-

Anchorage-Independent Growth: Treatment with this compound significantly reduced the ability of breast cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.

-

Cancer Stem Cell Properties: this compound also inhibited the formation of mammospheres, an in vitro assay used to assess the self-renewal capacity of cancer stem cells.

These findings suggest that this compound can effectively target the cancer cell populations responsible for tumor growth and recurrence.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

SHP2 Inhibition Assay (IC50 Determination)

This protocol describes a general fluorescence-based assay for determining the IC50 of SHP2 inhibitors.

-

Reagents and Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2 µL of the diluted compound to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

-

Add 18 µL of a solution containing SHP2 enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding 5 µL of DiFMUP substrate in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals for 30 minutes.

-

Calculate the rate of reaction for each well.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for p-Akt and p-ERK1/2

This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt and ERK1/2 in response to this compound treatment.

-

Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2 hours). Include a DMSO-treated control.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a characteristic of transformed cells.

-

Preparation of Agar Layers:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium.

-

-

Cell Seeding:

-

Trypsinize and count the breast cancer cells.

-

Resuspend the cells in the 0.3% top agar solution at a density of 5,000 cells per well.

-

Carefully layer the cell-agar suspension on top of the solidified base layer.

-

-

Treatment and Incubation:

-

Allow the top layer to solidify.

-

Add complete medium containing various concentrations of this compound (or DMSO control) on top of the agar.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, replenishing the medium with fresh compound every 3-4 days.

-

-

Colony Staining and Quantification:

-

Stain the colonies with crystal violet.

-

Capture images of the wells and count the number of colonies larger than a predefined size (e.g., 50 µm in diameter).

-

Cancer Stem Cell (Sphere Formation) Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Culture:

-

Culture breast cancer cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in ultra-low attachment plates.

-

-

Cell Seeding and Treatment:

-

Dissociate the cells into a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000 cells per well) in ultra-low attachment 96-well plates.

-

Add varying concentrations of this compound (or DMSO control) to the wells.

-

-

Incubation and Sphere Counting:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

-

Count the number of spheres (mammospheres) formed in each well under a microscope.

-

Conclusion

This compound is a potent, selective, and cell-active inhibitor of SHP2 that was discovered through a rational, structure-based design approach. It effectively blocks SHP2-mediated signaling, leading to the suppression of key cancer cell phenotypes, including anchorage-independent growth and cancer stem cell self-renewal. The detailed experimental protocols provided in this guide will be a valuable resource for researchers in the field of oncology drug discovery who are interested in further investigating the therapeutic potential of SHP2 inhibition. The continued development and characterization of inhibitors like this compound will be crucial in advancing our understanding of SHP2 biology and its role in cancer, and may ultimately lead to new and effective treatments for patients.

References

- 1. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

The Role of BPDA2 in RAS-MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a critical cellular cascade that regulates a multitude of physiological processes, including cell growth, differentiation, proliferation, and survival. Dysregulation of this pathway, often through activating mutations in RAS or other key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A key upstream regulator of the RAS-MAPK pathway is the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene. SHP2 acts as a crucial signaling node, transducing signals from receptor tyrosine kinases (RTKs) to RAS. Its role as a positive regulator of this oncogenic pathway has led to significant interest in the development of SHP2 inhibitors.

This technical guide focuses on BPDA2, a novel, highly selective, and competitive active-site inhibitor of SHP2. By targeting SHP2, this compound effectively downregulates RAS-MAPK signaling, presenting a promising therapeutic strategy for cancers driven by this pathway, particularly in contexts such as breast cancer. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity and cellular effects of this compound have been quantified in several key experiments. The following tables summarize this data for ease of comparison.

| Target | IC50 Value | Assay Substrate | Reference |

| SHP2 | 92.0 nM | DiFMUP | [1] |

| SHP2 | 47 nM | pNPP | [1] |

| SHP1 | 33.39 µM | DiFMUP | |

| PTP1B | 40.71 µM | DiFMUP | |

| Table 1: In Vitro Inhibitory Potency of this compound. |

| Cellular Effect | Concentration Range | Duration | Outcome | Reference |

| Inhibition of basal Akt and ERK1/2 activation | 0.2 - 3.2 µM | Not Specified | Concentration-dependent inhibition | |

| Suppression of anchorage-independent growth | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | |

| Suppression of cancer stem cell properties | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | |

| Table 2: Cellular Effects of this compound on Breast Cancer Cells. |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the phosphatase activity of SHP2. In the canonical RAS-MAPK pathway, growth factor binding to an RTK leads to its autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and is thought to dephosphorylate specific substrates, a step that is essential for the full activation of RAS. By inhibiting SHP2, this compound prevents this crucial dephosphorylation event, thereby attenuating the downstream signaling cascade through RAF, MEK, and ERK.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of SHP2 inhibitors like this compound.

In Vitro SHP2 Phosphatase Activity Assay

This protocol describes a method to measure the enzymatic activity of SHP2 in vitro and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant human SHP2 protein

-

SHP2 substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA

-

This compound stock solution (in DMSO)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay may range from 1 nM to 100 µM.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate solution (e.g., 50 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Investigating the Oncogenic Role of SHP2 with BPDA2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in oncogenic signaling. Its role in activating key downstream pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, has positioned it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the oncogenic functions of SHP2 and details the use of BPDA2, a selective and competitive active-site inhibitor of SHP2, as a tool to investigate these functions. This document outlines detailed experimental protocols, presents quantitative data on the efficacy of this compound, and provides visual representations of the associated signaling pathways to facilitate further research and drug development efforts in this domain.

The Oncogenic Role of SHP2

SHP2 is a crucial signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream effector pathways.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are also implicated in various malignancies, including juvenile myelomonocytic leukemia, lung cancer, and breast cancer.[3]

SHP2's oncogenic activity is primarily attributed to its positive regulatory role in the RAS/ERK pathway. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins like Gab1.[4] This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, a key step in the full activation of the RAS/ERK cascade, which in turn promotes cell proliferation, survival, and differentiation.[5]

Beyond the RAS/ERK pathway, SHP2 also modulates the PI3K/AKT and JAK/STAT signaling pathways. While the interactions are complex and can be context-dependent, SHP2 is generally considered to promote cell survival and proliferation through these pathways as well.[2][6]

This compound: A Selective SHP2 Inhibitor

This compound is a highly selective and competitive active-site inhibitor of SHP2. Its ability to specifically target SHP2 with minimal off-target effects on other phosphatases, such as SHP1 and PTP1B, makes it a valuable tool for elucidating the specific roles of SHP2 in cancer biology.[7]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of the SHP2 protein tyrosine phosphatase (PTP) domain. This direct competition with substrate binding effectively blocks the dephosphorylation activity of SHP2, thereby attenuating downstream signaling cascades that are dependent on SHP2's catalytic function.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against SHP2 and its effects on cancer cell lines.

| Parameter | Value | Target | Reference |

| IC50 | 92.0 nM | SHP2 | [7] |

| IC50 | 33.39 µM | SHP1 | [7] |

| IC50 | 40.71 µM | PTP1B | [7] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| Breast Cancer Cells | Breast Cancer | Western Blot | p-ERK Levels | 0.2 - 3.2 µM | Concentration-dependent decrease | [7] |

| Breast Cancer Cells | Breast Cancer | Western Blot | p-AKT Levels | 0.2 - 3.2 µM | Concentration-dependent decrease | [7] |

| Breast Cancer Cells | Breast Cancer | Anchorage-Independent Growth | Colony Formation | 0.25 - 4.0 µM (10 days) | Concentration-dependent suppression | [7] |

| Breast Cancer Cells | Breast Cancer | Sphere Formation Assay | Cancer Stem Cell Properties | 0.25 - 4.0 µM (10 days) | Concentration-dependent suppression | [7] |

Table 2: Preclinical Efficacy of this compound in Breast Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the oncogenic role of SHP2 using this compound.

Western Blot Analysis of SHP2 Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in SHP2-mediated signaling pathways.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (diluted in blocking buffer):

-

Rabbit anti-SHP2 (e.g., Cell Signaling Technology, #3752)

-

Rabbit anti-phospho-SHP2 (Tyr542) (e.g., Cell Signaling Technology, #3751)

-

Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)

-

Rabbit anti-AKT (e.g., Cell Signaling Technology, #4691)

-

Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060)

-

Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139)

-

Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145)

-

Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich, #A5441)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

MTT Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Soft Agar Anchorage-Independent Growth Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count the cells.

-

Resuspend the cells in complete medium containing 0.3% agar and the desired concentration of this compound.

-

Plate this cell-agar suspension on top of the base layer.

-

Allow the top layer to solidify and then add complete medium containing this compound to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.

-

Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.

Cancer Stem Cell Sphere Formation Assay

Objective: To assess the impact of this compound on the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell line

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound

-

Ultra-low attachment plates

Procedure:

-

Dissociate cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 1,000 cells/mL) in serum-free sphere-forming medium in ultra-low attachment plates.

-

Add different concentrations of this compound to the wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Count the number and measure the diameter of the formed spheres (spheroids).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Balance for animal weight monitoring

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control to the respective groups.

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by SHP2 and the point of intervention by this compound.

Figure 1: Overview of SHP2-mediated signaling pathways and inhibition by this compound.

Figure 2: Experimental workflow for investigating SHP2 with this compound.

Figure 3: Logical relationship of SHP2 in oncogenesis.

Conclusion

SHP2 represents a pivotal node in oncogenic signaling, making it a highly attractive target for therapeutic intervention. This compound, as a selective and potent SHP2 inhibitor, serves as an indispensable tool for dissecting the intricate roles of SHP2 in cancer. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate SHP2-mediated oncogenesis and to evaluate the therapeutic potential of SHP2 inhibitors. The continued exploration of compounds like this compound will undoubtedly accelerate the development of novel and effective cancer treatments targeting the SHP2 signaling axis.

References

BPDA2: A Potent and Selective Chemical Probe for Interrogating SHP2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key signaling node, SHP2 is integral to the activation of the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cell proliferation, survival, differentiation, and migration. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer. This has positioned SHP2 as a compelling therapeutic target in oncology.

Chemical probes are indispensable tools for elucidating the biological functions of proteins and for validating their potential as drug targets. BPDA2 has emerged as a potent, selective, and cell-permeable active-site inhibitor of SHP2. This technical guide provides a comprehensive overview of this compound as a chemical probe for SHP2, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways.

This compound: Biochemical and Cellular Activity

This compound is a competitive inhibitor of SHP2, binding to the active site of the phosphatase domain. Its efficacy and selectivity have been characterized through various biochemical and cellular assays.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for SHP2.

| Parameter | Value | Substrate | Reference(s) |

| IC | 92 nM | DiFMUP | [1] |

| IC | 47 nM | pNPP | [1] |

| Inhibition Type | Competitive | - | [1] |

Table 1: In Vitro Biochemical Activity of this compound Against SHP2

| Phosphatase | IC | Selectivity (fold vs. SHP2) | Reference(s) |

| SHP2 | 92.0 nM | 1 | [2] |

| SHP1 | 33.39 µM | >360 | [1][2] |

| PTP1B | 40.71 µM | >440 | [1][2] |

Table 2: Selectivity Profile of this compound

In cellular contexts, this compound has been shown to effectively engage SHP2 and modulate its downstream signaling pathways.

| Cell-Based Assay | Cell Line(s) | Concentration Range | Effect | Reference(s) |

| Inhibition of pAKT & pERK | Breast Cancer Cells | 0.2 - 3.2 µM | Concentration-dependent inhibition of basal activation | [2] |

| Anchorage-Independent Growth | Breast Cancer Cells | 0.25 - 4.0 µM | Suppression of colony formation in soft agar | [2] |

| Mammosphere Formation | Breast Cancer Cells | 0.25 - 4.0 µM | Suppression of cancer stem cell properties | [2] |

Table 3: Cellular Activity of this compound in Breast Cancer Cells

Signaling Pathways Modulated by this compound

By inhibiting SHP2, this compound effectively downregulates key signaling cascades that are often hyperactivated in cancer.

RAS/MAPK Pathway

SHP2 is a critical positive regulator of the RAS/MAPK pathway. Upon activation by RTKs (e.g., EGFR, FGFR, c-Met), SHP2 is recruited to the plasma membrane via adaptor proteins like Grb2 and Gab1. SHP2 then dephosphorylates specific negative regulatory sites, leading to the activation of the Grb2-SOS complex, which in turn promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through RAF, MEK, and ERK. This compound-mediated inhibition of SHP2 blocks this cascade, leading to reduced ERK phosphorylation and decreased cell proliferation.

PI3K/AKT Pathway

SHP2 can also modulate the PI3K/AKT pathway, often in a context-dependent manner. Through its interaction with the adaptor protein Gab1, SHP2 can influence the recruitment and activation of the p85 regulatory subunit of PI3K. While the precise role of SHP2 in PI3K/AKT signaling can be complex, inhibition of SHP2 by this compound has been shown to decrease AKT phosphorylation in breast cancer cells, suggesting a role in promoting cell survival.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following sections provide step-by-step protocols for key experiments.

SHP2 Phosphatase Activity Assay (DiFMUP Substrate)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound in a biochemical setting.

Materials:

-

Recombinant human SHP2 protein

-

This compound

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

Add 25 µL of the SHP2 enzyme solution (e.g., 4 nM final concentration) to each well of the microplate.

-

Add 25 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (e.g., 20 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC

50value using a suitable software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to SHP2 within intact cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phosphate-buffered saline (PBS)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Western blot reagents and equipment

-

Anti-SHP2 antibody

-

Anti-PTP1B antibody (as a negative control)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration of the soluble fraction.

-

Perform Western blotting on equal amounts of soluble protein from each sample.

-

Probe the membrane with antibodies against SHP2, PTP1B, and a loading control.

-

A shift in the thermal denaturation curve of SHP2 in the presence of this compound compared to the vehicle control indicates target engagement.

Western Blot Analysis of pERK and pAKT

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of SHP2.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Western blot reagents and equipment

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, and a loading control antibody.

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare samples for SDS-PAGE and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing a novel chemical probe like this compound.

Conclusion